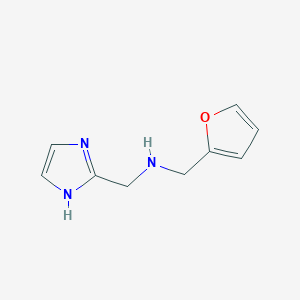
(Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₁N₃O It consists of a furan ring and an imidazole ring connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of furan-2-carbaldehyde with 1H-imidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or imidazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid and imidazole-2-carboxylic acid derivatives.
Reduction: Formation of furan-2-ylmethylamine and 1H-imidazol-2-ylmethylamine derivatives.
Substitution: Formation of substituted furan and imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and imidazole rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine: Similar structure but with an ethyl group on the imidazole ring.
(Furan-2-ylmethyl)-1H-imidazole: Lacks the methylene bridge connecting the two rings.
(Furan-2-ylmethyl)-2-methyl-1H-imidazole: Contains a methyl group on the imidazole ring.
Uniqueness
(Furan-2-ylmethyl)(1H-imidazol-2-ylmethyl)amine is unique due to the presence of both furan and imidazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C9H11N3O/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9/h1-5,10H,6-7H2,(H,11,12) |
InChI-Schlüssel |
AUNCXVXSZYGSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
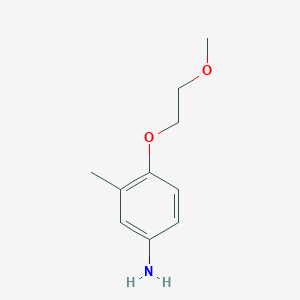
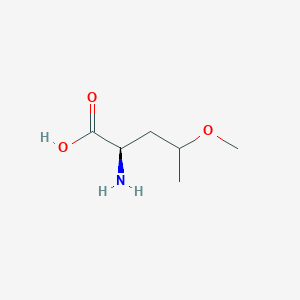
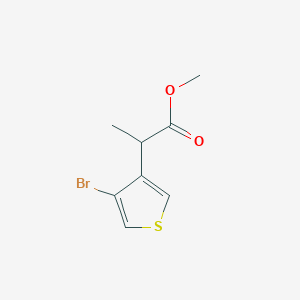
amine](/img/structure/B13309383.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
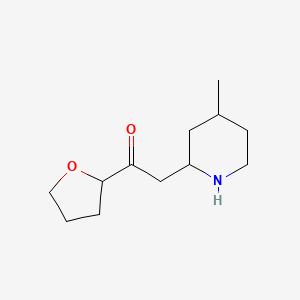
![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
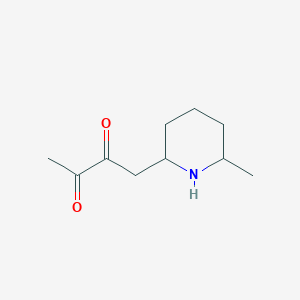
amine](/img/structure/B13309412.png)
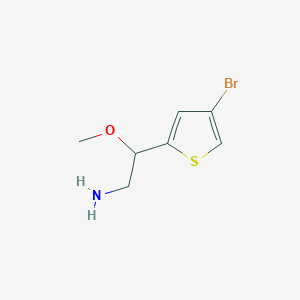
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
